2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to act as antimetabolites in purine biochemical reactions . They have been associated with antitrypanosomal activity .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonds . The presence of nitrogen atoms in the compound’s structure could potentially facilitate these interactions .
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions . This interference could potentially affect various downstream effects, including DNA synthesis and cellular metabolism.
Pharmacokinetics
The compound’s degree of lipophilicity, which is influenced by its chemical structure, could potentially affect its ability to diffuse into cells .
Result of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been associated with antitrypanosomal activity . This suggests that the compound could potentially have an inhibitory effect on Trypanosoma species, which are parasitic protozoans.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-10-20(23-13-16-6-4-5-9-22-16)26-21(24-14)12-17(25-26)15-7-8-18(27-2)19(11-15)28-3/h4-12,23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCUEXKQUAIQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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